4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one
Description
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one (CAS: 81842-25-3) is a cyclohexenone derivative featuring a pentyl chain substituted with a 4-methylphenyl group at the 4-position of the cyclohex-2-en-1-one ring. The compound’s molecular formula is C₁₉H₂₄O, with a molecular weight of 268.39 g/mol (calculated). Structural confirmation for such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography, often utilizing software like SHELX for refinement .
Properties
CAS No. |
81842-25-3 |
|---|---|
Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H24O/c1-14-6-10-17(11-7-14)15(2)4-3-5-16-8-12-18(19)13-9-16/h6-8,10-12,15-16H,3-5,9,13H2,1-2H3 |
InChI Key |
DOFWKGUTKZRWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCC2CCC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one typically involves the reaction of 4-methylphenylpentyl bromide with cyclohex-2-en-1-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexenone Derivatives
4-Isopropylcyclohex-2-en-1-one (CAS: 2158-61-4)
- Structure : Cyclohex-2-en-1-one with an isopropyl group at the 4-position.
- Molecular Weight : 152.23 g/mol.
- Key Differences : The shorter isopropyl chain reduces steric bulk and lipophilicity compared to the pentyl-4-methylphenyl group in the target compound. This likely results in lower melting points and enhanced solubility in polar solvents.
4-(2-Propenyl)-2-cyclohexen-1-one (CAS: 4166-61-4)
- Structure : Cyclohex-2-en-1-one with an allyl (2-propenyl) substituent.
- Molecular Weight : 150.18 g/mol.
- The absence of an aromatic substituent reduces conjugation effects compared to the target compound.
- Applications : Used in organic synthesis for building bicyclic frameworks .
4-Phenylcyclohex-3-en-1-one (CAS: Not specified)
- Structure : Cyclohex-3-en-1-one with a phenyl group at the 4-position.
- Key Differences: The enone system is at the 3-position instead of 2, altering electronic properties.
- Related Compounds : Derivatives like 3,4-diphenylcyclopent-3-en-1-one (CAS: 7402-06-4) highlight the influence of ring size on planarity and reactivity .
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (CAS: 170380-68-4)
Comparative Physical and Chemical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one | 81842-25-3 | 268.39 | Pentyl-4-methylphenyl | High lipophilicity; structural complexity |
| 4-Isopropylcyclohex-2-en-1-one | 2158-61-4 | 152.23 | Isopropyl | Lower steric hindrance; higher volatility |
| 4-(2-Propenyl)-2-cyclohexen-1-one | 4166-61-4 | 150.18 | Allyl | Unsaturated chain; Diels-Alder reactivity |
| 4-Phenylcyclohex-3-en-1-one | Not provided | 186.25 (calculated) | Phenyl | Conjugation at 3-position; aromatic stacking |
Reactivity and Stability :
- Allyl-substituted derivatives (e.g., CAS 4166-61-4) exhibit higher reactivity in cycloaddition reactions compared to saturated chains .
Biological Activity
4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one is a complex organic compound with the molecular formula C18H24O. It features a cyclohexene ring and a substituted pentyl group, which contribute to its unique biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.
- CAS Number : 81842-25-3
- Molecular Weight : 256.4 g/mol
- IUPAC Name : 4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one
-
Structural Formula :
Antimicrobial Properties
Research indicates that 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as a natural antimicrobial agent in pharmaceuticals.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory and microbial pathways, thereby modulating their activity. The precise molecular interactions remain an area for further research.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of various concentrations of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one against common pathogens. The results showed a dose-dependent response, with higher concentrations leading to greater inhibition rates:
| Concentration (mg/mL) | S. aureus Inhibition (%) | E. coli Inhibition (%) |
|---|---|---|
| 0.5 | 30 | 25 |
| 1.0 | 55 | 40 |
| 2.0 | 80 | 70 |
This data highlights the compound's potential as an effective antimicrobial agent .
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers administered varying doses of the compound to animal models exhibiting inflammation. The findings revealed a significant reduction in swelling and pain markers in treated subjects compared to control groups:
| Treatment Group | Swelling Reduction (%) | Pain Score Reduction (0-10 scale) |
|---|---|---|
| Control | 0 | 0 |
| Low Dose (10 mg/kg) | 20 | 2 |
| High Dose (50 mg/kg) | 50 | 5 |
These results suggest that higher doses may provide substantial relief from inflammatory symptoms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one | Cyclohexene | Similar structure; different reactivity profile |
| 4-Methylphenylcyclohexanone | Ketone | Contains a methylphenyl group; potential similar activity |
| 3-(4-Methylphenyl)-2-cyclopentenone | Cyclopentenone | Similar aromatic substitution; different ring size |
This table illustrates how variations in structure can influence biological activity and reactivity profiles among related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
